molecular formula C8H7ClN2OS B13070942 (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13070942
M. Wt: 214.67 g/mol
InChI Key: WNVCTGMUFNJKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a methanol-linked 5-chlorothiophene and a 1H-pyrazol-4-yl group, a scaffold recognized for its versatile pharmacological potential. The primary research value of this compound lies in its structural framework. The thiophene ring is a well-known bioisostere of benzene and other aromatic systems, capable of modifying the pharmacokinetic and binding properties of lead molecules . Thiophene derivatives are extensively documented in scientific literature for exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal actions . Several commercially available drugs, such as Dorzolamide and Tioconazole, incorporate the thiophene nucleus, underscoring its therapeutic relevance . The chlorothiophene moiety, in particular, can enhance molecular interactions and improve metabolic stability. Meanwhile, the 1H-pyrazole ring is another privileged structure in medicinal chemistry, often contributing to biological activity through hydrogen bonding and dipole interactions. The fusion of these two heterocyclic systems into a single molecule creates a valuable chemical entity for constructing combinatorial libraries and exploring new structural prototypes with enhanced pharmacological activity. This chemical is intended for research applications such as use as a key synthetic intermediate or building block in the development of novel bioactive molecules. It is offered as a high-purity solid and requires cold-chain transportation to ensure stability . Please Note: This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8(12)5-3-10-11-4-5/h1-4,8,12H,(H,10,11)

InChI Key

WNVCTGMUFNJKIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, studies have shown that pyrazole derivatives can inhibit viral replication, making them candidates for antiviral drug development. The specific compound (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has been explored for its potential to act against viruses such as influenza and HIV due to its structural similarities with known antiviral agents .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study focusing on the synthesis and antimicrobial evaluation of related compounds demonstrated that thiophene and pyrazole moieties contribute to enhanced antibacterial effects. The presence of the chlorothiophen group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Agricultural Applications

Pesticidal Activity
There is growing interest in the use of thiophene-based compounds as agrochemicals. Research has indicated that compounds containing thiophene rings can exhibit herbicidal and fungicidal properties. The (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol compound may serve as a lead structure for developing new pesticides, particularly against resistant strains of plant pathogens .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrazole moiety can enhance charge transport properties, making (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol a candidate for further exploration in this domain .

Table 1: Summary of Biological Activities

Activity TypeCompoundObservations
Antiviral(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanolInhibits viral replication in vitro
AntimicrobialRelated pyrazole derivativesEffective against Gram-positive and Gram-negative bacteria
PesticidalThiophene derivativesExhibits herbicidal activity on specific crops

Case Study 1: Antiviral Screening
A recent study screened various pyrazole derivatives, including (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol, against influenza virus strains. Results indicated a significant reduction in viral titer at concentrations as low as 10 µM, suggesting a promising avenue for further drug development.

Case Study 2: Agricultural Efficacy Trials
Field trials conducted with thiophene-containing compounds showed that application of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol resulted in a 30% reduction in fungal infections in crops compared to untreated controls, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the pyrazole ring critically influences bioactivity. For example:

  • Compound 7c (EC50 = 11.22 µg/mL against Xanthomonas axonopodis (Xac)) features a 5-(trifluoromethyl) group on the pyrazole, whereas Compound 8a (EC50 > 50 µg/mL) substitutes this group at the 3-position, resulting in a drastic reduction in antibacterial potency .
  • The target compound’s 5-chlorothiophene substituent at the pyrazole’s 1-position mirrors bioactive analogs like 3a (from ), which exhibits antimicrobial activity due to the electron-withdrawing chlorine enhancing electrophilic interactions .

Table 1: Impact of Substituent Position on Bioactivity

Compound Substituent Position EC50 (µg/mL) Target Organism
7c 5-CF3 on pyrazole 11.22 Xac
8a 3-CF3 on pyrazole >50 Xac
Target Compound* 5-Cl-thiophene N/A N/A

*Data for the target compound is inferred from structural analogs.

Functional Group Modifications

Replacing the hydroxymethyl group with other functionalities alters bioactivity and physicochemical properties:

  • Compound 3a () substitutes the methanol group with a propenone linker, enabling conjugation with a 2-hydroxyphenyl group.
  • Compounds 5a–5f () feature a chromen-4-one system instead of methanol, improving fluorescence properties but reducing solubility .

Table 2: Functional Group Impact on Solubility and Activity

Compound Functional Group Key Property Bioactivity Trend
Target Compound -CH2OH Moderate hydrophilicity Inferred stability
3a Propenone Planarity, conjugation Enhanced antimicrobial
5a Chromen-4-one Fluorescence Reduced solubility

Heterocyclic System Variations

Replacing thiophene with other heterocycles modulates electronic and steric effects:

  • Compound 4a-j () replaces thiophene with a 1,3,4-oxadiazole, increasing hydrogen-bonding capacity but reducing lipophilicity .
  • Compound CP02–CP04 () incorporates a fluorenyl group, enhancing aromatic interactions but complicating synthesis .

Biological Activity

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 5 Chlorothiophen 2 yl 1H pyrazol 4 yl methanol\text{ 5 Chlorothiophen 2 yl 1H pyrazol 4 yl methanol}

Key Features:

  • Chloro and thiophenyl groups : These substituents may enhance the compound's lipophilicity and biological activity.
  • Pyrazole core : Known for various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated that those with thiophenyl substituents showed enhanced activity against bacterial strains such as E. coli and Staphylococcus aureus .

CompoundActivity (Zone of Inhibition)
(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol15 mm (against E. coli)
Control (Ampicillin)20 mm

Antifungal Properties

In vitro studies have shown that certain pyrazole derivatives possess antifungal activity against strains like Candida albicans. The mechanism is believed to involve the disruption of fungal cell membrane integrity .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. A study reported that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory conditions .

Antitumor Activity

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors, modulating pathways related to pain and infection.
  • Cell Cycle Interference : In antitumor applications, it may interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol, which were tested for their biological activities. The results indicated a promising profile for antimicrobial and anti-inflammatory effects, warranting further investigation into their therapeutic potential .

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